3-Formylphenyl 3,4-dimethylbenzoate
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Overview
Description
3-Formylphenyl 3,4-dimethylbenzoate is an organic compound with the molecular formula C16H14O3. It is characterized by a benzene ring substituted with a formyl group (-CHO) and a 3,4-dimethylbenzoate moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3,4-dimethylbenzoate typically involves the reaction of 3,4-dimethylbenzoic acid with formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the formyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving the same basic reaction but optimized for higher yields and purity. The process may include additional purification steps to ensure the final product meets the required standards for industrial use.
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenyl 3,4-dimethylbenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3-Formylphenyl 3,4-dimethylbenzoate is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it serves as a building block in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-Formylphenyl 3,4-dimethylbenzoate exerts its effects depends on the specific application. The pathways involved may include enzyme-catalyzed reactions, redox processes, or nucleophilic attacks.
Comparison with Similar Compounds
3-Formylphenyl 3,4-dimethylbenzoate is similar to other compounds with benzene rings substituted with formyl groups and various other functional groups. Some of these similar compounds include:
3-Formylphenyl 4-methylbenzoate
4,4'-Diformyltriphenylamine
3-Formylphenyl benzoate
Uniqueness: What sets this compound apart from its counterparts is its specific substitution pattern on the benzene ring, which influences its reactivity and applications.
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Properties
IUPAC Name |
(3-formylphenyl) 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-6-7-14(8-12(11)2)16(18)19-15-5-3-4-13(9-15)10-17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHXQIDHKFULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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